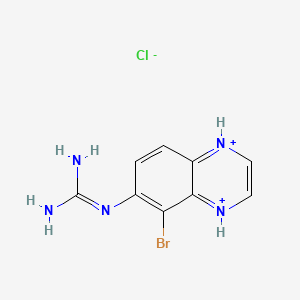
N-(5-Brom-6-chinoxalinyl)guanidinhydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Bromo-6-quinoxalinyl)quanidine Hydrochloride is a chemical compound with the molecular formula C9H9BrClN5 and a molecular weight of 302.55826 . It is known for its applications in various scientific research fields, particularly in chemistry and medicine. The compound is characterized by its pale orange to beige solid form and is hygroscopic in nature .
Wissenschaftliche Forschungsanwendungen
N-(5-Bromo-6-quinoxalinyl)quanidine Hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules.
Biology: It is employed in the study of biological pathways and molecular interactions.
Medicine: The compound is an impurity of Brimonidine Tartrate, an α2 receptor agonist used to treat glaucoma.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
N-(5-Bromo-6-quinoxalinyl)quanidine Hydrochloride, also known as 2-(5-Bromoquinoxaline-1,4-diium-6-yl)guanidine;chloride, is primarily an α2 receptor agonist . The α2 receptor is a type of adrenergic receptor, which plays a crucial role in the central nervous system. It is involved in regulating neurotransmitter release and has implications in various physiological processes such as pain regulation, sedation, and lowering of blood pressure .
Mode of Action
As an α2 receptor agonist, this compound binds to the α2 receptors, mimicking the action of natural neurotransmitters. This binding triggers a series of biochemical reactions that result in the inhibition of adenylate cyclase activity, leading to decreased cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels subsequently inhibits the release of neurotransmitters, thereby exerting its physiological effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the adenylate cyclase-cAMP pathway . By inhibiting adenylate cyclase, the compound reduces the conversion of ATP to cAMP, a key secondary messenger involved in many biological responses. The decrease in cAMP levels leads to a reduction in neurotransmitter release, affecting various downstream processes such as pain perception and blood pressure regulation .
Pharmacokinetics
Based on its chemical properties, it can be inferred that it is slightly soluble in dmso and methanol when heated . It is also hygroscopic and should be stored under an inert atmosphere at -20°C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The primary result of the action of N-(5-Bromo-6-quinoxalinyl)quanidine Hydrochloride is the reduction in neurotransmitter release due to its agonistic action on α2 receptors . This can lead to various physiological effects, such as reduced pain perception and lowered blood pressure. It’s worth noting that this compound is an impurity of Brimonidine Tartrate, a medication used to treat glaucoma .
Action Environment
The action of N-(5-Bromo-6-quinoxalinyl)quanidine Hydrochloride can be influenced by various environmental factors. For instance, its solubility can be affected by the solvent used and the temperature, which can impact its absorption and distribution in the body . Furthermore, its stability, which is crucial for its efficacy, can be affected by factors such as humidity and storage conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-6-quinoxalinyl)quanidine Hydrochloride involves multiple steps, starting with the preparation of the quinoxaline ring followed by bromination and subsequent reaction with guanidine hydrochloride. The reaction conditions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of N-(5-Bromo-6-quinoxalinyl)quanidine Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is stored under specific conditions to maintain its stability and prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Bromo-6-quinoxalinyl)quanidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of different quinoxaline analogs.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which have significant applications in medicinal chemistry and material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Brimonidine Tartrate: An α2 receptor agonist used to treat glaucoma.
1-(5-Bromoquinoxalin-6-yl)guanidine: A related compound with similar structural features.
Uniqueness
N-(5-Bromo-6-quinoxalinyl)quanidine Hydrochloride is unique due to its specific bromination pattern and its role as an impurity in Brimonidine Tartrate. This uniqueness makes it valuable in the study of adrenergic receptors and the development of new therapeutic agents .
Eigenschaften
CAS-Nummer |
1797986-78-7 |
|---|---|
Molekularformel |
C9H9BrClN5 |
Molekulargewicht |
302.56 g/mol |
IUPAC-Name |
2-(5-bromoquinoxalin-6-yl)guanidine;hydrochloride |
InChI |
InChI=1S/C9H8BrN5.ClH/c10-7-5(15-9(11)12)1-2-6-8(7)14-4-3-13-6;/h1-4H,(H4,11,12,15);1H |
InChI-Schlüssel |
FDBGGLJRHMQFKT-UHFFFAOYSA-N |
SMILES |
C1=CC2=[NH+]C=C[NH+]=C2C(=C1N=C(N)N)Br.[Cl-] |
Kanonische SMILES |
C1=CC2=NC=CN=C2C(=C1N=C(N)N)Br.Cl |
Synonyme |
(5-Bromo-6-quinoxalinyl)guanidine Hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate](/img/new.no-structure.jpg)
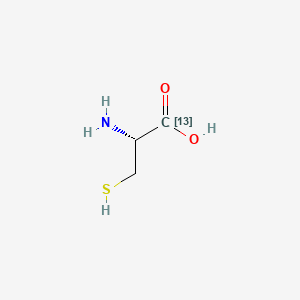
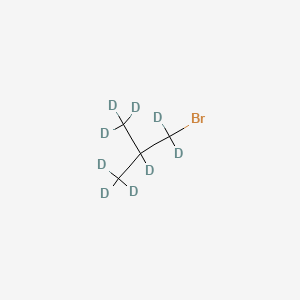

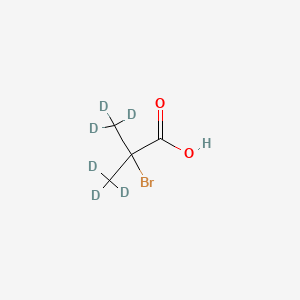
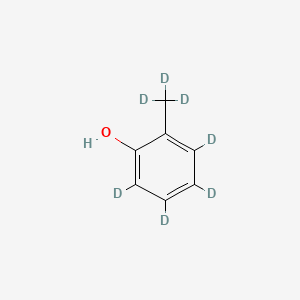
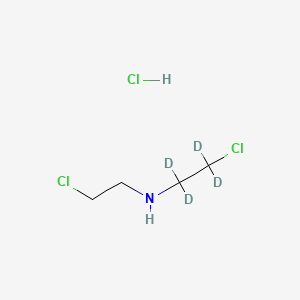
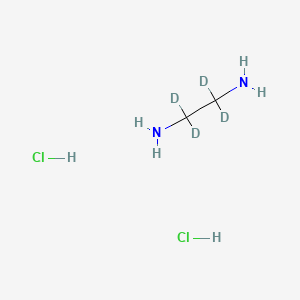
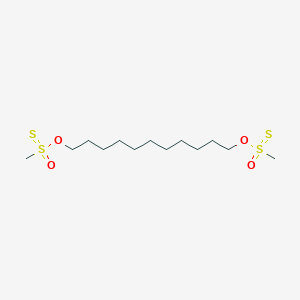
![(4-Ethyl-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone](/img/structure/B566171.png)
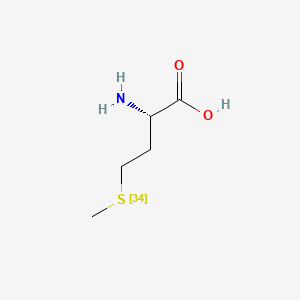
![N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide](/img/structure/B566175.png)
![N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester](/img/structure/B566176.png)
